molecular formula C12H11ClN4O2 B6630909 4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine

4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine

Cat. No. B6630909
M. Wt: 278.69 g/mol
InChI Key: GQENHAFDZXPQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is commonly referred to as 'compound X' and has shown promising results in various scientific research applications. In

Mechanism of Action

Compound X works by inhibiting specific enzymes or proteins that are involved in various biological processes. For example, in cancer research, it has been shown to inhibit the activity of a protein called Aurora kinase, which is involved in cell division. In autoimmune disease research, it has been shown to inhibit the activity of a protein called Janus kinase, which is involved in the immune response. In viral infection research, it has been shown to inhibit the activity of enzymes involved in viral replication.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects depending on the research application. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In autoimmune disease research, it has been shown to reduce inflammation and suppress the immune response. In viral infection research, it has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound X in lab experiments is its high potency and specificity towards certain enzymes or proteins. This makes it an ideal candidate for studying specific biological processes. However, one of the limitations of using compound X is its potential toxicity towards normal cells. This requires careful dosing and monitoring in lab experiments.

Future Directions

There are several future directions for research on compound X. One area of interest is its potential use in combination therapies for cancer treatment. Another area of interest is its use in treating viral infections such as COVID-19. Additionally, further research is needed to understand the long-term effects of compound X on normal cells and its potential use in treating autoimmune diseases.

Synthesis Methods

The synthesis of compound X involves a series of chemical reactions that require expertise in organic chemistry. The initial step involves the reaction of 1,3-benzodioxole with chloroacetonitrile to form a key intermediate. This intermediate is then reacted with 4,6-diaminopyrimidine in the presence of a catalyst to yield compound X. The final product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Compound X has been extensively studied for its potential use in treating various diseases such as cancer, autoimmune diseases, and viral infections. In cancer research, it has shown promising results in inhibiting tumor growth and metastasis. In autoimmune disease research, it has been shown to suppress the immune response, which can be beneficial in treating diseases such as rheumatoid arthritis. In viral infection research, it has been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus.

properties

IUPAC Name

4-N-(1,3-benzodioxol-5-ylmethyl)-5-chloropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O2/c13-10-11(14)16-5-17-12(10)15-4-7-1-2-8-9(3-7)19-6-18-8/h1-3,5H,4,6H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQENHAFDZXPQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC(=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.